molecular formula C8H10FN3 B12219530 N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine

N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B12219530
M. Wt: 167.18 g/mol
InChI Key: JJTKECKPKGIYDS-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-6-methylpyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic properties.

    Industry: In the industrial sector, the compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .

Molecular Targets and Pathways:

Comparison with Similar Compounds

N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

The presence of the fluorine atom and the cyclopropyl group in this compound contributes to its unique properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine

InChI

InChI=1S/C8H10FN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

JJTKECKPKGIYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2CC2)F

Origin of Product

United States

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